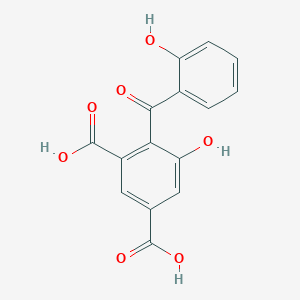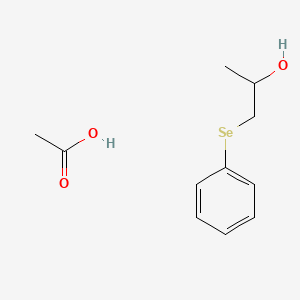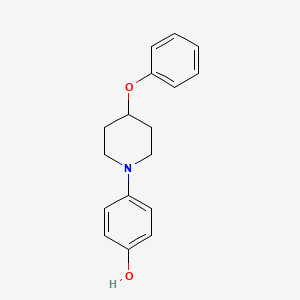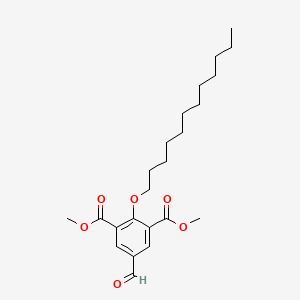
Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with a dodecyloxy group, a formyl group, and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a dodecyloxy group, followed by formylation and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The dodecyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the ester groups produces alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate include other benzene derivatives with similar substituents, such as:
- Dimethyl 2-(dodecyloxy)-5-methylbenzene-1,3-dicarboxylate
- Dimethyl 2-(dodecyloxy)-5-hydroxybenzene-1,3-dicarboxylate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
842124-17-8 |
|---|---|
Molekularformel |
C23H34O6 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
dimethyl 2-dodecoxy-5-formylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H34O6/c1-4-5-6-7-8-9-10-11-12-13-14-29-21-19(22(25)27-2)15-18(17-24)16-20(21)23(26)28-3/h15-17H,4-14H2,1-3H3 |
InChI-Schlüssel |
FXIAMJVMHLZDCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1C(=O)OC)C=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


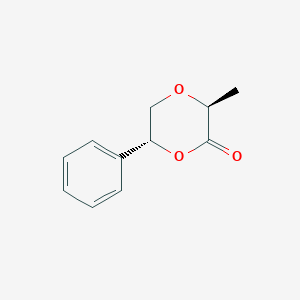
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


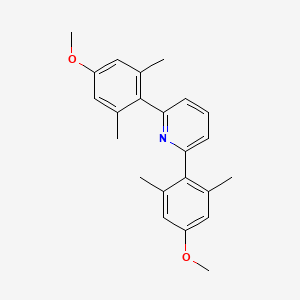




![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
